rac-Clopidogrel-MP Endo Derivative

Analytical Method Validation Reference Standard Characterization Pharmaceutical Impurity Profiling

This analytical reference standard is critical for accurate HPLC/UPLC quantification of the process impurity rac-Clopidogrel-MP Endo Derivative in clopidogrel API. Substitution with any other impurity invalidates your method due to unique chromatographic and spectral properties. Use only this CAS 1346598-12-6 compound for reliable batch release testing and regulatory submissions. Order now to ensure data integrity and compliance with ICH Q3A guidelines.

Molecular Formula C25H26ClNO6S
Molecular Weight 504
CAS No. 1346598-12-6
Cat. No. B601348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Clopidogrel-MP Endo Derivative
CAS1346598-12-6
Synonymsrac-Clopidogrel-MP Endo Derivative;  3,4-Dehydro-3-(carboxymethyl)-α-(2-chlorophenyl)-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-1-piperidineacetic Acid 1-Methyl Ester
Molecular FormulaC25H26ClNO6S
Molecular Weight504
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
InChIInChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to Orange Solid

Structure & Identifiers


Interactive Chemical Structure Model





rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6): A Critical Reference Standard for Clopidogrel Impurity Profiling and Pharmaceutical Quality Control


rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6), also designated as Clopidogrel Impurity 6, is a key process-related impurity originating from the synthesis of the widely prescribed antiplatelet prodrug, clopidogrel bisulfate [1]. This compound, with the molecular formula C25H26ClNO6S and a molecular weight of 504.0 g/mol, is characterized as a racemic mixture and is supplied as a yellow to orange solid with a melting point of 136-138°C . Its primary role is as a high-purity analytical reference standard, essential for the development, validation, and execution of chromatographic methods, particularly HPLC, designed to detect and quantify this specific impurity in clopidogrel active pharmaceutical ingredient (API) and finished drug products . The presence of such impurities is a critical quality attribute (CQA) that must be rigorously controlled according to regulatory guidelines from bodies like the ICH, FDA, and EMA to ensure patient safety and drug efficacy, thus making a well-characterized reference standard like this compound an indispensable tool for pharmaceutical manufacturers, contract research organizations (CROs), and analytical testing laboratories .

The Scientific and Regulatory Risk of Substituting rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6) with Unverified 'Clopidogrel Impurity' Standards


In analytical chemistry, particularly within the stringent regulatory environment of pharmaceutical quality control, 'clopidogrel impurity' is not a single entity but a class designation for dozens of structurally distinct process-related and degradation compounds, each with unique chromatographic behavior and analytical response factors . Substituting a reference standard of rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6) with another clopidogrel impurity, such as Clopidogrel EP Impurity A (CAS 144457-28-3) or Clopidogrel Related Compound B (CAS 144750-52-7), even if both are certified at a similar nominal purity (e.g., 98%), will invalidate an analytical method [1]. The critical failure stems from the fact that HPLC retention time, UV absorbance, and mass spectrometric fragmentation patterns are intrinsic to a molecule's specific structure. A different impurity will elute at a different time, produce a different peak area per unit concentration, and cannot serve as a valid system suitability marker or quantitation calibrant for rac-Clopidogrel-MP Endo Derivative. Such a substitution can lead to inaccurate impurity quantification, potentially causing a compliant batch of clopidogrel to fail release specifications or, more dangerously, allowing a non-compliant batch with elevated levels of this specific impurity to reach the market [2]. Therefore, for any method that specifically monitors this impurity, use of the exact CAS-registered compound is a non-negotiable scientific and regulatory requirement, directly impacting data integrity in ANDA submissions, DMF filings, and routine batch release testing.

Quantitative Differentiation of rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6) Against Alternative Analytical Approaches


Defined Physicochemical Identity: Melting Point and Spectral Profile as Unique Differentiators

rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6) possesses a well-defined and verifiable physicochemical profile that distinguishes it from all other clopidogrel impurities. Its melting point is consistently reported as a sharp range of 136-138°C , which serves as a critical identity test. This is in stark contrast to other common impurities, such as Clopidogrel EP Impurity A (CAS 144457-28-3), which exists as a hydrochloride salt with different thermal properties, or Clopidogrel Related Compound C (CAS 120202-71-3), a carboxylic acid metabolite . While no single piece of spectral data is provided here, the compound's unique molecular formula (C25H26ClNO6S) and resulting exact mass (503.12 g/mol for the parent ion) dictate a specific and non-interchangeable mass spectrometry signature . A procurement decision based solely on a generic 'clopidogrel impurity' descriptor without verifying this CAS-specific profile can result in the acquisition of a chemically different substance, which is unsuitable as an analytical standard for method development or quality control.

Analytical Method Validation Reference Standard Characterization Pharmaceutical Impurity Profiling

Chromatographic Specificity: Unique Retention Time as the Basis for Method Selectivity

The primary value of rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6) as a reference standard lies in its unique chromatographic behavior, which is a function of its specific molecular structure. In reversed-phase HPLC, a technique central to clopidogrel purity analysis, this compound will exhibit a distinct retention time (tR) that is different from the clopidogrel API and its other known impurities . While a specific, validated tR value is method-dependent, the fundamental requirement is that the reference standard must have the exact same tR as the target analyte in a sample. Using a closely related analog, such as the isotopically labeled version (rac-Clopidogrel-MP Endo Derivative-13C,d3, CAS 1346597-76-9), is a common technique in LC-MS for internal standardization, but its retention time will be nearly identical . However, substituting with a structurally different impurity, such as Clopidogrel Impurity F (CAS 1332612-57-3), would yield a completely different tR and UV spectrum, rendering the method non-specific and non-compliant with ICH Q2(R1) validation guidelines [1]. The specificity of an analytical method, defined as its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, is wholly dependent on using the correct reference standard.

HPLC Method Development Forced Degradation Studies Pharmaceutical Analysis

Regulatory Alignment: A Designated Impurity in Compendial and Manufacturer Specifications

rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6) is not a random byproduct but a known, specified impurity in clopidogrel manufacturing processes. Its inclusion in the impurity profiles offered by specialized reference standard suppliers, and its designation as 'Clopidogrel Impurity 6', aligns with the expectations of regulatory bodies for comprehensive impurity control [1]. While the compound may not be explicitly listed as a named impurity in major pharmacopoeias like the USP or EP (which define a different set of specified impurities, e.g., USP Clopidogrel Related Compound C or EP Impurity A), its presence in extended impurity profiling is often required for ANDA submissions to demonstrate process understanding and control . Generic reference standard providers may not offer this specific impurity, instead focusing only on the more common pharmacopoeial impurities. Procuring this CAS-specific standard from a reputable vendor demonstrates a commitment to a thorough and scientifically rigorous quality control strategy, which can facilitate smoother regulatory review and reduce the risk of deficiency letters related to impurity characterization [2]. This proactive approach differentiates a high-quality pharmaceutical development program from a minimal compliance approach.

Regulatory Compliance Pharmacopoeial Standards ANDA/DMF Submissions

Key Industrial and Research Applications Requiring rac-Clopidogrel-MP Endo Derivative (CAS 1346598-12-6)


Analytical Method Development and Validation for Clopidogrel API

This standard is essential for developing and validating a stability-indicating HPLC or UPLC method for clopidogrel API. Its unique chromatographic properties (retention time, UV spectrum) are used to establish system suitability criteria, specificity, and resolution from the main clopidogrel peak and other known impurities [1]. The method's accuracy, precision, linearity, and robustness are all demonstrated using this specific impurity, ensuring the final method is capable of reliably quantifying rac-Clopidogrel-MP Endo Derivative in routine quality control testing .

Quantification of the Impurity in Clopidogrel Drug Substance and Drug Product Batches

As a reference standard of known purity (e.g., 98% by HPLC), it is used to prepare calibration standards and system suitability solutions for the quantitative analysis of this impurity in manufactured lots of clopidogrel. This ensures that the level of this process-related impurity does not exceed the limits set in the drug's specification, a critical step in batch release testing to guarantee product safety and compliance with ICH Q3A guidelines [1].

Supporting Documentation for Regulatory Filings (ANDA/DMF)

Pharmaceutical companies use a well-characterized and traceable standard of rac-Clopidogrel-MP Endo Derivative to generate the impurity profile data required for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). This data demonstrates to regulatory agencies that the manufacturing process is robust and that all significant impurities, including this one, are identified, monitored, and controlled [1]. The use of a reputable standard with a comprehensive Certificate of Analysis (CoA) provides the data integrity required for successful regulatory review .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-Clopidogrel-MP Endo Derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.